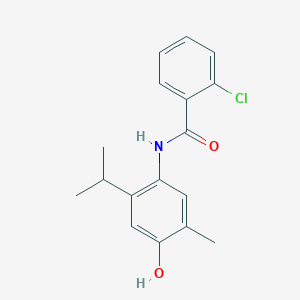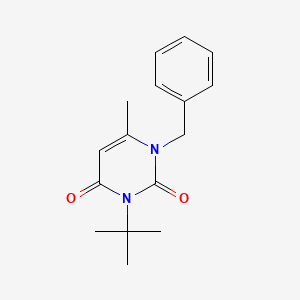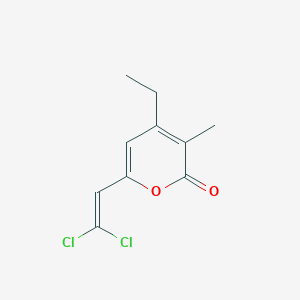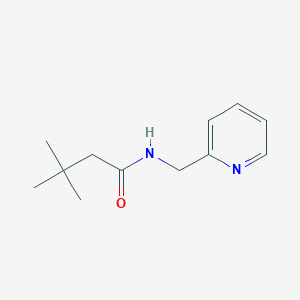![molecular formula C18H15N3O2 B5577808 5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids in the presence of reagents such as polyphosphoric acid. A specific method for synthesizing benzimidazole derivatives includes the reaction of 2-(α-bromo benzyl) benzimidazole with Schiff bases and cyclocondensation with appropriate reagents, producing compounds with potent biological effects (Manik Sharma, D. Kohli, & Smita Sharma, 2010).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives has been conducted using various spectroscopic techniques. For instance, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine demonstrates an antiperiplanar conformation of the benzimidazole groups and forms two-dimensional networks via hydrogen bonding (Yan-An Li, Qi-kui Liu, Jianping Ma, & Yu‐Bin Dong, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, formylation, acylation, bromination, nitration, and sulfonation. These reactions are essential for the modification of the benzimidazole core and the introduction of different substituents that impact the compound's biological and physical properties (E. Vlasova, A. Aleksandrov, & M. M. El’chaninov, 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the benzimidazole nucleus. For example, the crystal structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole shows specific hydrogen bonding patterns and π-π stacking interactions, contributing to the stability of the crystal lattice (C. Afshar, H. Berman, P. Sawzik, L. Lessinger, B. Lim, & R. Hosmane, 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis of benzimidazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the oxidation of methyl groups in benzimidazoles leads to carboxylic acids and formyl derivatives, with their structures confirmed by IR and PMR spectra, highlighting the chemical versatility and potential for further functionalization of such compounds (El’chaninov, Simonov, & Simkin, 1982). This foundational chemistry supports the development of novel compounds for various applications, including pharmaceuticals and materials.
Potential Antihypertensive Activity
Benzimidazole derivatives have been synthesized and evaluated for their antihypertensive activity. The creation of specific benzimidazole derivatives and their pharmacological evaluation indicates the therapeutic potential of these compounds in treating hypertension, suggesting a promising area for further research into related compounds (Sharma, Kohli, & Sharma, 2010).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives exhibit significant antimicrobial and antifungal activities, highlighting their potential as therapeutic agents. For example, studies have shown that specific derivatives demonstrate good antibacterial activity and cytotoxic effects in vitro, which could be leveraged in the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
EP1 Receptor Antagonist Activity
Optimization of sulfonamide derivatives, which are structurally related to the compound of interest, has led to the development of highly selective EP1 receptor antagonists. These compounds have been studied for their EP receptor affinities and antagonist activities, indicating their potential in therapeutic applications targeting the EP1 receptor, which could have implications for treating various diseases, including cancer and inflammation (Naganawa et al., 2006).
Eigenschaften
IUPAC Name |
5-[(5-phenylfuran-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18-20-15-8-6-13(10-16(15)21-18)19-11-14-7-9-17(23-14)12-4-2-1-3-5-12/h1-10,19H,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZTOVOSNMOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)



![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)